2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl morpholine-4-carbodithioate
Description
The compound 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl morpholine-4-carbodithioate is a dibenzoazepine derivative featuring a 2-oxoethyl group linked to a morpholine-4-carbodithioate moiety. This compound is likely explored for pharmacological or material science applications, given the prevalence of similar derivatives in drug development (e.g., tricyclic antidepressants in –17) .
Properties
IUPAC Name |
[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] morpholine-4-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c24-20(15-27-21(26)22-11-13-25-14-12-22)23-18-7-3-1-5-16(18)9-10-17-6-2-4-8-19(17)23/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNYFSQLKSRTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC(=S)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl morpholine-4-carbodithioate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzoazepine core, followed by the introduction of the morpholine ring and the carbodithioate group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl morpholine-4-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the carbodithioate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl morpholine-4-carbodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a drug delivery agent.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related dibenzoazepine derivatives:
Biological Activity
The compound 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl morpholine-4-carbodithioate is a synthetic derivative of dibenzo[b,f]azepine, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H23N3O2S2
- Molecular Weight : 385.55 g/mol
The compound features a dibenzo[b,f]azepine core, which is known for its diverse pharmacological properties. The presence of the morpholine and carbodithioate functional groups is believed to enhance its biological activity.
Research indicates that compounds derived from dibenzo[b,f]azepine exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cell cycle regulation, such as checkpoint kinase 1 (Chk1) .
- Modulation of Neurotransmitter Systems : Dibenzo[b,f]azepines are often associated with modulation of neurotransmitter receptors, particularly in the context of antidepressant and anxiolytic effects .
Anticancer Activity
Recent studies have demonstrated that derivatives of dibenzo[b,f]azepine possess significant anticancer properties. For instance:
- Compound 46d , a related compound, showed potent enzymatic activity against Chk1 kinase and enhanced the cytotoxicity of chemotherapeutic agents like camptothecin by 19-fold against SW620 colorectal cancer cells . This suggests that similar derivatives may also exhibit enhanced efficacy in cancer treatment.
Neuropharmacological Effects
Dibenzo[b,f]azepines have been explored for their neuropharmacological effects. The compound's ability to interact with neurotransmitter systems could position it as a candidate for treating mood disorders:
- Antidepressant Properties : Compounds in this class have been shown to affect serotonin and norepinephrine reuptake, potentially leading to mood elevation and anxiety reduction .
Case Studies
- Chk1 Inhibition : A study focusing on the synthesis and biological evaluation of dibenzo[b,e][1,4]diazepin derivatives highlighted their ability to inhibit Chk1 effectively. The structure-activity relationship indicated that modifications at specific positions could enhance potency while reducing cytotoxicity .
- Neuropharmacological Assessment : In a clinical trial setting, related dibenzo[b,f]azepines were assessed for their effectiveness in treating major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls .
Data Table: Biological Activities
Q & A
Q. What are the critical structural features influencing the pharmacological activity of this compound?
The compound integrates a dibenzazepine core (known for interactions with neurological targets) and a morpholine-4-carbodithioate group, which enhances solubility and enzyme-binding affinity. The dibenzazepine moiety likely facilitates interactions with SIRT2 or similar enzymes, while the carbodithioate group contributes to redox modulation or metal chelation. Structural analogs show that substituents on the morpholine ring can fine-tune selectivity .
Q. What are the key steps in synthesizing this compound, and how are side reactions minimized?
Synthesis involves coupling 10,11-dihydro-5H-dibenzo[b,f]azepine with a morpholine-4-carbodithioate precursor via a ketone intermediate. Critical steps include:
- Acylation : Using controlled temperatures (0–5°C) to prevent over-oxidation.
- Thioester formation : Employing anhydrous solvents (e.g., THF) to avoid hydrolysis. Side reactions (e.g., dimerization) are minimized by slow reagent addition and inert atmospheres .
Q. Which analytical techniques are essential for confirming purity and structural integrity?
Q. What biological targets are associated with this compound’s structural analogs?
Dibenzazepine derivatives inhibit SIRT2 (linked to cancer) and modulate serotonin receptors. Morpholine carbodithioates exhibit antioxidant properties via thiol-disulfide exchange. Co-administration studies with kinase inhibitors (e.g., imatinib) suggest synergistic effects .
Q. How do solubility and stability impact experimental design?
The compound is sparingly soluble in aqueous buffers (<0.1 mg/mL) but stable in DMSO for ≤6 months at -20°C. Pre-formulation studies recommend:
- Solubility enhancement : Use cyclodextrins or PEG-based surfactants.
- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify degradation products .
Advanced Questions
Q. How can factorial design optimize reaction yield and selectivity?
A 2³ factorial design can evaluate:
Q. How to resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability)?
Discrepancies may arise from:
- Assay conditions : pH (6.5 vs. 7.4), ionic strength, or reducing agents (e.g., DTT) altering carbodithioate reactivity.
- Protein source : Recombinant vs. cell lysate-derived enzymes. Standardize protocols using validated kits (e.g., SIRT2 Fluorometric Assay Kit) and include positive controls (e.g., AGK2) .
Q. What integrated strategies elucidate the mechanism of action?
Combine:
- Molecular docking : Predict binding to SIRT2’s hydrophobic pocket (AutoDock Vina).
- Kinetic assays : Measure Km and Vmax shifts under varying substrate concentrations.
- Metabolomics : Track NAD+ depletion via LC-MS. Cross-validate with siRNA knockdown models .
Q. How to design stability studies for pharmaceutical formulations?
Use ICH Q1A guidelines:
- Forced degradation : Expose to UV (254 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
- Long-term stability : Store at 25°C/60% RH for 12 months; analyze monthly via HPLC. Degradation products (e.g., morpholine sulfoxide) indicate oxidation pathways .
Q. What structural modifications enhance selectivity for SIRT2 over SIRT1?
SAR studies show:
Q. How do structural analogs inform comparative bioactivity analysis?
Analog tables reveal:
Q. What experimental variables affect reproducibility in enzyme inhibition assays?
Key variables include:
- Enzyme concentration : Titrate to avoid substrate saturation.
- Incubation time : Monitor progress curves to ensure linearity.
- Redox buffers : Avoid Tris (reacts with carbodithioates); use HEPES instead.
Validate with inter-lab reproducibility studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
